2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol
Overview
Scientific Research Applications
Synthesis and Structural Analysis
- Pyridazine analogs, including compounds related to 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, are significant in medicinal chemistry. For example, a compound synthesized from related chemicals was analyzed using spectroscopic techniques and XRD, revealing crystallization in the monoclinic crystal system. This kind of structural analysis is vital for understanding the properties and potential applications of these compounds (Sallam et al., 2021).
Herbicidal and Bleaching Activities
- A study on similar pyridazine derivatives found that they exhibit significant bleaching and herbicidal activities. This research synthesized various derivatives and tested their effectiveness through greenhouse tests, indicating potential agricultural applications (Xu et al., 2012).
Monoamine Oxidase Inhibition
- Derivatives of pyridazine, closely related to this compound, have been found to be potent inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the human body. This suggests potential applications in neuroscience or pharmacology (Frédérick et al., 2004).
Electromagnetic and Photophysical Properties
- Research on pyridazine-based compounds has extended into the field of electromagnetic and photophysical properties. For instance, a study synthesized Ruthenium Triazole Complexes using related compounds for application in regenerative solar cells, demonstrating their potential in renewable energy technologies (Lees et al., 1999).
Antimalarial Activity
- A trifluoromethyl-substituted pyridine analogue, similar to this compound, was identified as a lead compound for malaria treatment and prevention due to its superior antimalarial activity and lower cytotoxicity. This highlights the potential of such compounds in medical research and drug development (Chavchich et al., 2016).
Luminescent and Magnetic Properties
- In another study, pyridazine-based compounds were used in coordination chemistry to create complexes with unique luminescent and magnetic properties. Such properties can be useful in materials science and engineering (Gao et al., 2014).
Future Directions
Properties
IUPAC Name |
2-pyridazin-4-yl-4-(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-1-2-10(17)9(5-8)7-3-4-15-16-6-7/h1-6,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWVBCZDXFAOOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CN=NC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260044 | |
Record name | 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235407-03-0 | |
Record name | 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235407-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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